molecular formula C13H11NO2S B11938672 1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 6640-56-8

1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene

Cat. No.: B11938672
CAS No.: 6640-56-8
M. Wt: 245.30 g/mol
InChI Key: PMJPVEVUFKWVNB-UHFFFAOYSA-N
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Description

1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound with the molecular formula C13H11NO2S and a molecular weight of 245.29694 g/mol It is characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the reaction of 1-methyl-2-bromobenzene with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group

    Sulfoxide or sulfone: Formed by the oxidation of the sulfanyl group

    Substituted derivatives: Formed by electrophilic aromatic substitution reactions

Scientific Research Applications

1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-[(4-aminophenyl)sulfanyl]benzene: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-2-[(4-chlorophenyl)sulfanyl]benzene: Similar structure but with a chloro group instead of a nitro group.

    1-Methyl-2-[(4-methylphenyl)sulfanyl]benzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile in synthetic and biological applications. Additionally, the combination of the nitrophenyl and sulfanyl groups provides a unique scaffold for the development of new compounds with tailored properties .

Properties

CAS No.

6640-56-8

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

1-methyl-2-(4-nitrophenyl)sulfanylbenzene

InChI

InChI=1S/C13H11NO2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3

InChI Key

PMJPVEVUFKWVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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